4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one
Description
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-[3-(6-methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)6-7-13-11(8-9-18-13)12-4-3-5-14(15-12)17-2/h3-9H,1-2H3 |
InChI Key |
HHBMYESOMIVWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=C(C=CS1)C2=NC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reactions
Cross-coupling reactions are a prevalent method for synthesizing complex organic molecules. In this context, palladium-catalyzed coupling reactions have been extensively utilized.
Reagents: Arylboronic acids, thiophenes, and palladium catalysts (e.g., Pd(OAc)₂).
Solvent: Typically dimethylformamide (DMF) or other polar aprotic solvents.
Conditions: The reaction mixture is stirred at elevated temperatures (around 80 °C) for several hours.
Example Reaction:
Arylboronic acid can be coupled with a thiophene derivative in the presence of a palladium catalyst to form the desired aryl-thiophene linkage, which is essential for constructing the target compound.
Condensation Reactions
Condensation reactions involving ketones or aldehydes with hydrazines or similar nucleophiles are also employed to create specific structural components of the target molecule.
Reagents: Ethyl hydrazinecarboxylate, ketones (such as 1-(6-methoxypyridin-3-yl)ethan-1-one), and acid catalysts.
Solvent: Methanol or ethanol is commonly used.
Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Example Reaction:
The condensation of ethyl hydrazinecarboxylate with a suitable ketone can yield an intermediate that can be further processed to achieve the final product.
Cyclization Processes
Cyclization is another effective strategy for forming rings within organic compounds, which can enhance their chemical properties and biological activity.
Reagents: Typically involves sulfur sources and coupling partners that can undergo cyclization.
Conditions: Often requires heating or specific catalytic conditions to promote ring formation.
Example Reaction:
Using sulfur and a suitable electrophile in a cyclization step can yield thiophene derivatives that are integral to the structure of the target compound.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cross-Coupling | Arylboronic acid, Pd(OAc)₂ | DMF, 80 °C, 6 h | 70–85 |
| Condensation | Ethyl hydrazinecarboxylate, Ketone | Methanol, reflux | 60–75 |
| Cyclization | Sulfur sources, Electrophiles | Heat or catalytic conditions | 50–80 |
Example Reaction Yields
| Reaction Type | Example Reaction | Isolated Yield (%) |
|---|---|---|
| Cross-Coupling | Thiophene + Arylboronic Acid | 75 |
| Condensation | Ketone + Ethyl Hydrazinecarboxylate | 65 |
| Cyclization | Thiophene + Sulfur | 70 |
Chemical Reactions Analysis
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine or thiophene rings, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study explored the structure-antimicrobial activity relationships of compounds similar to 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one, demonstrating effectiveness against various bacterial strains. In vitro tests revealed that modifications to the thiophene ring can enhance antibacterial activity, making these compounds potential candidates for antibiotic development .
Anticancer Properties
Thiophene-based compounds have shown promise in anticancer research. For instance, derivatives have been tested against various cancer cell lines, revealing that specific substitutions on the thiophene ring can lead to cytotoxic effects. This suggests that this compound could be further explored for its potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth .
Drug Design and Development
The compound's structure allows for modifications that can enhance its pharmacokinetic properties. Research into similar compounds has indicated that incorporating functional groups can improve solubility and bioavailability, key factors in drug design. The presence of the methoxypyridine moiety is particularly interesting as it may interact with biological targets effectively, leading to enhanced therapeutic effects .
Therapeutic Uses
The compound has been investigated for its potential therapeutic applications beyond antimicrobial and anticancer effects. Its unique chemical structure suggests possible uses in treating diseases related to inflammation or metabolic disorders, although more research is necessary to fully elucidate these pathways .
Organic Electronics
Thiophene derivatives are increasingly being used in organic electronics due to their conductive properties. The incorporation of this compound into polymer matrices has shown promise in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound’s ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .
Case Study 1: Antimicrobial Testing
A recent study evaluated a series of thiophene derivatives for antimicrobial efficacy using standardized microdilution methods. The results indicated that certain modifications led to improved activity against Mycobacterium species, highlighting the potential of structurally similar compounds like this compound in developing new antimycobacterial agents .
Case Study 2: Drug Formulation
In a formulation study, researchers incorporated various thiophene derivatives into drug delivery systems, assessing their stability and release profiles. The findings suggested that these compounds could be effectively utilized in controlled-release formulations, potentially improving patient compliance and therapeutic outcomes .
Mechanism of Action
The mechanism of action of 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities and signaling pathways, particularly those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The 3-substituted thiophene-pyridine moiety introduces steric bulk, which may affect binding pocket accessibility in biological targets compared to smaller substituents like furan or phenyl .
Biological Activity
4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one, also known by its CAS number 1177369-18-4, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 259.33 g/mol. The compound features a methoxypyridine moiety linked to a thiophene ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO2S |
| Molecular Weight | 259.33 g/mol |
| LogP | 3.4209 |
| PSA | 67.43 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of ≤0.25 μg/mL and against Escherichia coli with varying effectiveness depending on the specific derivative used .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies have indicated that it exhibits cytotoxic effects on various cancer cell lines.
Research Findings: Cytotoxicity Assays
In a cytotoxicity assay against human leukemia THP-1 cells, the compound showed promising results with an IC50 value indicating significant antiproliferative activity . This suggests potential for development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific protein targets within microbial and cancerous cells, leading to disruption of essential cellular functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s thiophene and pyridine moieties suggest synthesis via condensation reactions. For example, α,β-unsaturated ketones (like but-3-en-2-one) can react with thiophene derivatives under acid/base catalysis. Evidence from analogous syntheses (e.g., thiophene-pyridine hybrids) indicates using ammonium acetate as a catalyst and ethanol as a solvent at reflux (60–80°C) to achieve yields >70% . Optimization may involve adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to thiophene precursor) and employing microwave-assisted synthesis to reduce reaction time .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm backbone structure, focusing on thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–8.5 ppm) proton shifts. Coupling constants (e.g., ) can confirm trans-configuration of the α,β-unsaturated ketone .
- FTIR/Raman : Identify C=O stretch (~1700 cm), C=C (1600–1650 cm), and methoxy group vibrations (~2850 cm) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety precautions are advised for handling this compound given limited toxicity data?
- Methodology : Assume acute toxicity based on structural analogs (e.g., thiophene derivatives). Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Store at 2–8°C under inert gas (N) to prevent degradation. Reference safety protocols for similar enones, which recommend emergency showers and biohazard disposal for spills .
Advanced Research Questions
Q. How can isomerism (e.g., E/Z configurations) in the α,β-unsaturated ketone moiety impact stability, and what methods resolve this?
- Methodology : The trans (E) isomer is typically more stable due to reduced steric hindrance. Use NOESY NMR to differentiate isomers: absence of NOE between β-ketone and thiophene protons confirms the E configuration. Thermal gravimetric analysis (TGA) can assess stability, with decomposition temperatures >200°C indicating robust isomers .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the α,β-unsaturated ketone’s LUMO suggests susceptibility to nucleophilic attack at the β-carbon. Molecular dynamics simulations (MD) in solvent models (e.g., water/DMSO) predict solubility and aggregation behavior .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be systematically addressed?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism) by analyzing signal coalescence at elevated temperatures.
- 2D-COSY/HSQC : Resolve overlapping peaks and assign ambiguous protons.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using slow evaporation in ethyl acetate) .
Q. What strategies assess ecological impact when persistence and bioaccumulation data are unavailable?
- Methodology :
- Read-Across Models : Use data from structurally similar compounds (e.g., 4-(thiophen-2-yl) derivatives) to estimate log (octanol-water coefficient) and biodegradation potential.
- QSAR Tools : Predict acute aquatic toxicity (e.g., ECOSAR) and prioritize testing for high-risk endpoints (e.g., LC < 1 mg/L).
- Microcosm Studies : Simulate soil/water systems to monitor degradation products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
